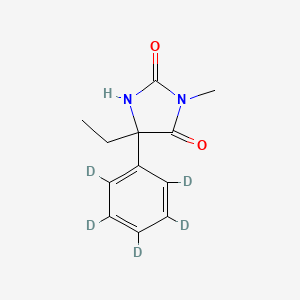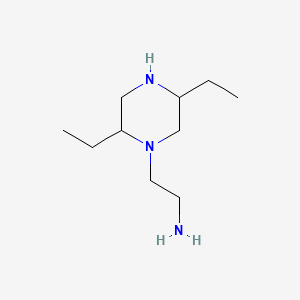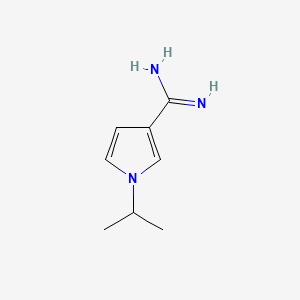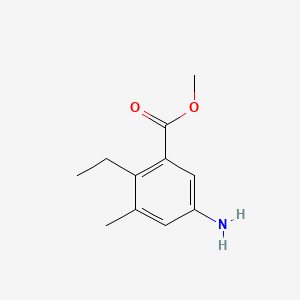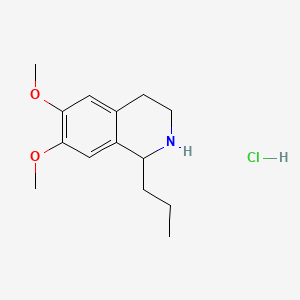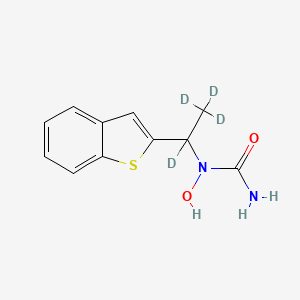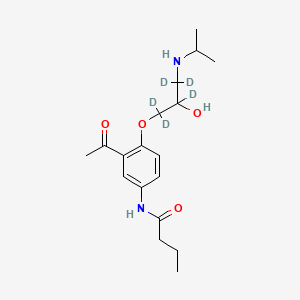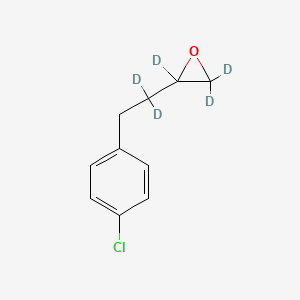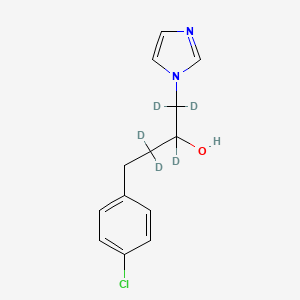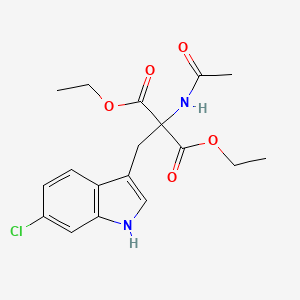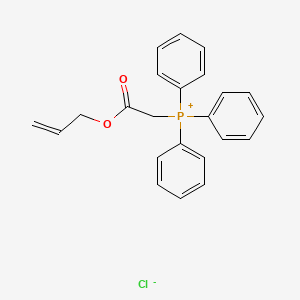![molecular formula C8H10N4O4 B563272 N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide CAS No. 1216442-68-0](/img/structure/B563272.png)
N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide” is a chemical compound . It is also known as 5-acetamido-6-formamido-3-methyluracil . The molecular formula of this compound is C8H10N4O4 .
Molecular Structure Analysis
The molecular structure of “N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains formamido and acetamido functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.189 Da . Predicted data suggests that it has a Log Kow (Octanol-Water Partition Coefficient) of -0.22, a boiling point of 572.51°C, and a melting point of 246.47°C .Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Kennedy (2001) conducted a comprehensive review of the toxicology of acetamide, formamide, and their derivatives, exploring the biological responses and the implications of exposure to these chemicals. The review highlighted the commercial significance of these compounds and the varied biological responses they elicit, underscoring the need for updated information on their effects (Kennedy, 2001).
Pyrimidine Derivatives in Cancer Treatment
Skibo (1998) reviewed the design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, specifically focusing on the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) of this system. The review emphasized the advantages of these agents over other antitumor agents, exploring their mechanisms of action and potential as novel antitumor agents (Skibo, 1998).
Pyrimidines in Anti-Inflammatory Activities
Rashid et al. (2021) summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. The review discussed various methods for the synthesis of pyrimidines and their potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators (Rashid et al., 2021).
Pyrimidine-Appended Optical Sensors
Jindal and Kaur (2021) provided an inclusive anthology of literature on biologically significant pyrimidine-appended optical sensors from 2005 to 2020. The review highlighted the suitability of pyrimidine derivatives as exquisite sensing materials and their diverse biological and medicinal applications, showcasing their potential in various fields including sensor technology (Jindal & Kaur, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNZFGKEVDNPK-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)NC=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylamino-6-formylamino-3-methyl-d3-uracil | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

